Fasudil hydrochloride

Vue d'ensemble

Description

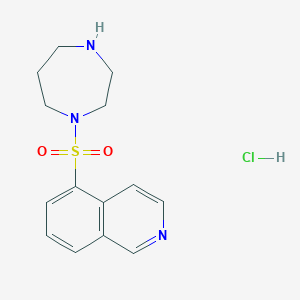

Fasudil hydrochloride (C₁₄H₁₈ClN₃O₂S, MW 327.83) is a selective Rho-associated coiled-coil kinase (ROCK) inhibitor with additional activity against calcium channels and other kinases . It is clinically used to treat cerebral vasospasm, pulmonary arterial hypertension (PAH), and peripheral nerve injuries (PNI) . Its mechanism involves ROCK inhibition, which reduces vascular smooth muscle contraction, promotes vasodilation, and enhances axonal regeneration via the PI3K/AKT pathway . Fasudil is administered intravenously (e.g., 30–60 mg daily) and exhibits favorable pharmacokinetics, including improved stability in its dihydrate form . Clinical studies demonstrate its efficacy in reducing mortality in acute right heart failure (10.5% in-hospital mortality vs. historical 42%) and improving functional recovery in nerve injury models .

Méthodes De Préparation

La préparation du chlorhydrate de fasudil implique plusieurs voies de synthèse. Une méthode comprend la réaction de l'acide isoquinoléine sulfonique avec le chlorure de thionyle pour former le chlorhydrate de chlorure de sulfonyle d'isoquinoléine. Cet intermédiaire est ensuite mis à réagir avec l'homopipérazine dans le dichlorométhane, puis recristallisé dans le méthanol pour obtenir le chlorhydrate de fasudil sous forme de poudre cristalline blanche . Une autre méthode implique la préparation d'impuretés du chlorhydrate de fasudil, qui comprend la formation de chlorhydrate de chlorure de sulfonyle d'isoquinoléine à partir d'acide isoquinoléine sulfonique et de chlorure de thionyle, suivie de réactions avec le méthanol et l'éthanol pour générer des impuretés d'ester méthylique et éthylique correspondantes .

Analyse Des Réactions Chimiques

Le chlorhydrate de fasudil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, le méthanol et l'éthanol . Les principaux produits formés à partir de ces réactions sont le chlorhydrate de chlorure de sulfonyle d'isoquinoléine et ses impuretés d'ester méthylique et éthylique .

Applications de la recherche scientifique

Le chlorhydrate de fasudil a un large éventail d'applications en recherche scientifique. En médecine, il est utilisé pour traiter le spasme vasculaire cérébral, l'hypertension pulmonaire et le déclin cognitif chez les patients victimes d'un AVC . Il a également montré un potentiel dans le traitement des maladies neurodégénératives telles que la sclérose latérale amyotrophique, la maladie de Parkinson et la démence . En chimie, le chlorhydrate de fasudil est utilisé comme inhibiteur de la Rho-kinase pour étudier la voie ROCK et son rôle dans divers processus biologiques . De plus, il a été étudié pour ses effets cardioprotecteurs et sa capacité à améliorer la microcirculation dans le tissu cérébral .

Mécanisme d'action

Le chlorhydrate de fasudil exerce ses effets en inhibant la voie RhoA/Rho-kinase (ROCK) . ROCK est une enzyme qui médiatise la vasoconstriction et le remodelage vasculaire en phosphorylant la sous-unité de liaison à la myosine de la phosphatase de la chaîne légère de la myosine, diminuant ainsi son activité et renforçant la contraction du muscle lisse vasculaire . En inhibant ROCK, le chlorhydrate de fasudil réduit la vasoconstriction et améliore le flux sanguin. Il augmente également l'expression de la synthase d'oxyde nitrique endothéliale (eNOS), conduisant à une vasodilatation accrue .

Applications De Recherche Scientifique

Fasudil hydrochloride has a wide range of scientific research applications. In medicine, it is used to treat cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients . It has also shown potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In chemistry, this compound is used as a Rho-kinase inhibitor to study the ROCK pathway and its role in various biological processes . Additionally, it has been investigated for its cardioprotective effects and its ability to improve microcirculation in brain tissue .

Mécanisme D'action

Fasudil hydrochloride exerts its effects by inhibiting the RhoA/Rho kinase (ROCK) pathway . ROCK is an enzyme that mediates vasoconstriction and vascular remodeling by phosphorylating the myosin-binding subunit of myosin light chain phosphatase, thereby decreasing its activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK, this compound reduces vasoconstriction and improves blood flow. It also increases the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced vasodilation .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Fasudil Hydrochloride: Primarily inhibits ROCK1/2 (IC₅₀: 0.33 μM for ROCK2), leading to vasodilation, anti-inflammatory effects, and neuroregeneration. Also weakly inhibits PKA, PKC, and PKG . Clazosentan: Endothelin receptor antagonist (ETRA) targeting vasoconstriction via endothelin-1 blockade, superior to Fasudil in preventing cerebral vasospasm post-subarachnoid hemorrhage (SAH) . Ozagrel Sodium: Thromboxane synthase inhibitor, reducing platelet aggregation. Iloprost: Prostacyclin analog, inhaled for PAH, acting via cAMP-mediated vasodilation. Compared to Fasudil 30 mg IV, Iloprost 5 μg inhalation showed similar acute pulmonary vasodilation . Nicardipine: Calcium channel blocker (CCB) with less efficacy in reversing chronic vasospasm compared to Fasudil .

Clinical Efficacy

Research Findings

- Fasudil vs. Calcium Blockers: Fasudil uniquely inhibits ROCK and calcium sensitization without negative inotropic effects, unlike verapamil .

- Fasudil vs. Ozagrel: In SAH, Fasudil monotherapy (76.92% clinical control rate) outperformed ozagrel (58.33%) .

- Fasudil vs. Iloprost : Both improve PAH, but Fasudil’s PI3K/AKT activation supports nerve regeneration, a mechanism absent in Iloprost .

Activité Biologique

Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor, has garnered significant attention due to its diverse biological activities and therapeutic potential across various medical conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Fasudil exerts its biological effects primarily through the inhibition of Rho-kinase, which plays a crucial role in various cellular processes including contraction, migration, and proliferation. The compound also inhibits several other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), with respective inhibition constants (Ki) of 0.33 μM, 1.0 μM, 9.3 μM, and 55 μM . The inhibition of these kinases leads to several downstream effects:

- Vasodilation : Fasudil induces vasodilation by blocking calcium-induced contractions in vascular smooth muscle cells.

- Inhibition of Fibrosis : It suppresses collagen production in hepatic stellate cells and inhibits their activation, which is significant in liver fibrosis .

- Neuroprotection : In models of spinal cord injury, Fasudil promotes neurological recovery by reducing inflammation and oxidative stress .

Therapeutic Applications

This compound has been studied for various clinical applications:

- Cerebral Vasospasm : It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. Clinical studies have demonstrated its efficacy in improving outcomes in patients with post-traumatic cerebral vasospasm .

- Cardiovascular Diseases : Research indicates that Fasudil has cardioprotective effects in models of myocardial ischemia/reperfusion injury. It reduces myocardial infarct size and improves cardiac function by enhancing coronary vasodilation and inhibiting apoptosis .

- Pulmonary Hypertension : In patients with pulmonary hypertension and right heart failure, intravenous administration of Fasudil has been shown to decrease in-hospital mortality rates significantly .

Case Study 1: Post-Traumatic Cerebral Vasospasm

A 47-year-old male patient with traumatic subarachnoid hemorrhage underwent intra-arterial infusion of this compound after developing severe vasospasm. Following treatment, significant improvement was observed in vasospasm and neurological function, highlighting the drug's potential in acute neurological settings .

Case Study 2: Spinal Cord Injury

In a controlled study involving rats with spinal cord injury, Fasudil treatment resulted in significant improvements in neurological recovery compared to controls receiving saline or methylprednisolone. The study indicated that Fasudil reduced neutrophil infiltration at the injury site and improved blood flow to the spinal cord .

Research Findings

A systematic review encompassing nineteen studies involving over 400 animals assessed the efficacy of Fasudil in myocardial ischemia/reperfusion injury. The findings revealed that Fasudil treatment led to:

- Reduced myocardial infarct size : Statistically significant reductions were noted compared to control groups (P < 0.05).

- Improved cardiac function : Enhanced systolic and diastolic functions were documented along with lower levels of cardiac enzymes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Fasudil hydrochloride, and how are they experimentally validated?

this compound is a potent inhibitor of Rho-associated kinases (ROCK1/ROCK2), with Ki values of 0.33 μM for ROCK1 and IC50 values of 0.158 μM for ROCK2. It also inhibits PKA (IC50: 4.58 μM), PKC (IC50: 12.30 μM), and MLCK (Ki: 55 μM) . These targets are validated using kinase assays, such as cyclic AMP-dependent protein kinase activity assays conducted in Tris-HCl buffer with [γ-32P] ATP and histone H2B as substrates. Inhibition is quantified via liquid scintillation counting after trichloroacetic acid precipitation .

Q. What in vitro models are commonly used to study Fasudil’s effects on cellular pathways?

Fasudil’s inhibition of stress fiber formation, cell migration, and α-SMA expression is studied in hepatic stellate cells (HSCs) and TWNT-4 cells. For example, 50–100 μM Fasudil suppresses LPA-induced ERK1/2, JNK, and p38 MAPK phosphorylation, with inhibition rates of 60–90% . Western blotting is used to confirm pathway modulation, and cell proliferation assays (e.g., MTT or BrdU) are employed to assess growth inhibition without apoptosis induction .

Q. How is Fasudil’s vasodilatory effect evaluated in animal models?

Intravenous or intracoronary administration in dogs (0.01–0.3 mg/kg) demonstrates dose-dependent increases in coronary blood flow (CBF) by ~50% . In rodent models, oral dosing (100 mg/kg/day) reduces experimental autoimmune encephalomyelitis (EAE) severity by suppressing splenocyte proliferation and inflammatory cytokine release . Hemodynamic parameters (e.g., mean blood pressure, heart rate) are monitored via telemetry or invasive catheters .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fasudil’s reported IC50/Ki values across studies?

Variations in assay conditions (e.g., buffer composition, ATP concentrations) and cell lines may explain discrepancies. For example, ROCK1 inhibition (Ki: 0.33 μM) vs. ROCK2 (IC50: 0.158 μM) reflects isoform-specific differences. Standardizing protocols (e.g., using recombinant kinases and uniform substrate concentrations) and validating results with orthogonal methods (e.g., phospho-specific antibodies in cell lysates) are critical .

Q. What methodological considerations are essential for synthesizing high-purity this compound?

A novel synthesis route using ethylenediamine avoids costly homopiperazine intermediates, achieving 67.1% yield and 99.94% purity. Key steps include nucleophilic substitution, Boc deprotection, cyclization, and salification. Researchers must verify purity via HPLC (≥98% ) and confirm identity using NMR and mass spectrometry .

Q. How does Fasudil modulate glutamate receptor signaling in cerebral ischemia models?

In rat hippocampal CA1 regions, Fasudil (10 mg/kg, intraperitoneal) reduces ischemia/reperfusion-induced GluR6 serine phosphorylation by 40–50%, as shown via immunoprecipitation and immunoblotting. TUNEL staining confirms reduced neuronal apoptosis, linking ROCK inhibition to neuroprotection .

Q. What analytical methods ensure Fasudil’s compliance with pharmacopeial standards?

Quality control includes:

- Purity : HPLC with UV detection (λ = 220–230 nm) .

- Identity : FT-IR for sulfonamide and hydrochloride functional groups .

- Acidity : pH testing (4.5–6.0 in aqueous solution) .

- Stability : Long-term storage at -20°C (powder) or -80°C (solution) .

Q. Data Contradiction and Optimization

Q. Why do some studies report Fasudil-induced apoptosis while others do not?

Apoptosis outcomes depend on cell type and context. For instance, Fasudil inhibits HSC proliferation without apoptosis but induces apoptosis in cancer cells via JNK suppression . Researchers should validate cell-specific pathways using caspase-3 assays and Annexin V staining, controlling for dose (e.g., 10–100 μM) and exposure time (24–72 h) .

Q. How can in vivo pharmacokinetic challenges be addressed for Fasudil?

Poor oral bioavailability (~10%) necessitates alternative delivery systems. Liposomal formulations improve solubility and brain penetration, as shown in rodent stroke models . Intraperitoneal administration (10–30 mg/kg) ensures consistent plasma levels, while microdialysis monitors tissue-specific concentrations .

Q. Experimental Design Recommendations

Q. What controls are critical when assessing Fasudil’s anti-inflammatory effects in EAE models?

Include:

Propriétés

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.